2-Methyl-5-propyloxazole
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Overview
Description
2-Methyl-5-propyloxazole is an organic compound belonging to the class of 2,5-disubstituted oxazoles. It has the molecular formula C₇H₁₁NO and a molecular weight of 125.168 Da . This compound features an oxazole ring, which is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-propyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methyl-5-propyl-1,3-dicarbonyl compounds with ammonia or amines, followed by cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-propyloxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups onto the oxazole ring .
Scientific Research Applications
2-Methyl-5-propyloxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-propyloxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, it may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-ethyloxazole
- 2-Methyl-5-butyl-oxazole
- 2-Methyl-5-isopropyloxazole
Uniqueness
2-Methyl-5-propyloxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
80935-99-5 |
---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-methyl-5-propyl-1,3-oxazole |
InChI |
InChI=1S/C7H11NO/c1-3-4-7-5-8-6(2)9-7/h5H,3-4H2,1-2H3 |
InChI Key |
DDDRMAQEYHTVNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(O1)C |
Origin of Product |
United States |
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